6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Medicinal chemistry Structure-activity relationship HIV NNRTI

6-(tert-Butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 439111-68-9) is a synthetic, low-molecular-weight (288.4 g/mol) pyrimidinone derivative featuring a C6 tert-butyl group and a C2 (2-methylbenzyl)sulfanyl side chain. The pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, particularly within the S-DABO (dihydro-alkoxy/alkylthio-benzyl-oxopyrimidine) class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), where structural variations at the C2, C5, and C6 positions have been systematically linked to anti-HIV-1 potency and selectivity profiles.

Molecular Formula C16H20N2OS
Molecular Weight 288.41
CAS No. 439111-68-9
Cat. No. B2972533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
CAS439111-68-9
Molecular FormulaC16H20N2OS
Molecular Weight288.41
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NC(=CC(=O)N2)C(C)(C)C
InChIInChI=1S/C16H20N2OS/c1-11-7-5-6-8-12(11)10-20-15-17-13(16(2,3)4)9-14(19)18-15/h5-9H,10H2,1-4H3,(H,17,18,19)
InChIKeyDVRUZKGETQPAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(tert-Butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 439111-68-9): Structural and Procurement Baseline


6-(tert-Butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 439111-68-9) is a synthetic, low-molecular-weight (288.4 g/mol) pyrimidinone derivative featuring a C6 tert-butyl group and a C2 (2-methylbenzyl)sulfanyl side chain . The pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, particularly within the S-DABO (dihydro-alkoxy/alkylthio-benzyl-oxopyrimidine) class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), where structural variations at the C2, C5, and C6 positions have been systematically linked to anti-HIV-1 potency and selectivity profiles [1]. Key Organics supplies this compound under product code 7R-0366 with a specified purity of >90% .

Why Generic Substitution of 6-(tert-Butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone Fails


The S-DABO chemotype exhibits a steep and non-linear structure-activity relationship (SAR) landscape, where small modifications to the C2 benzylsulfanyl substituent or the C6 alkyl group can drastically alter antiviral potency, selectivity index, and resistance profile [1]. In the closely related 2-benzylsulfanyl-6-arylmethyl S-DABO series, the optimal C2, C5, and C6 substituents are interdependent: for example, the effect of C5 alkyl size on anti-HIV-1 activity reverses direction depending on the nature of the C2 side chain (i-Pr > Et > Me in one series versus H ≥ Me > Et > i-Pr in another) [1]. Consequently, compounds that appear structurally similar—such as 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone (CAS 478259-91-5, lacking the ortho-methyl group) or 6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone (CAS 478259-95-9)—cannot be assumed to exhibit equivalent biological activity, physicochemical properties, or batch-specific purity, making untested substitution highly risky in screening or scale-up contexts.

Quantitative Differentiation Evidence for 6-(tert-Butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone vs. Closest Analogs


Ortho-Methyl Substituent on C2 Benzylsulfanyl: Structural Differentiation from Unsubstituted Benzyl Analog

6-(tert-Butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 439111-68-9) bears an ortho-methyl group on the C2 benzylsulfanyl phenyl ring, which is absent in the closest analog, 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone (CAS 478259-91-5). In the S-DABO class, aryl substitution pattern on the C2 benzylsulfanyl moiety is a critical determinant of anti-HIV-1 activity; the lead compound 6-(3,5-dimethylbenzyl) analog 5q achieved an IC50 of 0.12 μM and a selectivity index (SI) >2642 in MT-4 cells, demonstrating that specific alkyl substitution patterns can produce potency improvements of up to 40-fold over reference compounds [1]. The ortho-methyl group in CAS 439111-68-9 represents a distinct substitution topology that may differentially affect target binding, lipophilicity (calculated logP), and metabolic stability relative to the unsubstituted benzyl comparator.

Medicinal chemistry Structure-activity relationship HIV NNRTI

C6 tert-Butyl vs. C6 Arylmethyl Substitution: Impact on Lipophilicity and Steric Bulk in S-DABO Scaffold

Unlike the majority of reported S-DABO derivatives that feature C6 arylmethyl substituents (e.g., benzyl or 3,5-dimethylbenzyl), CAS 439111-68-9 carries a C6 tert-butyl group. In the S-DABO series, the C6 substituent directly modulates both steric occupancy of the NNRTI binding pocket and logP. While the most potent C6-arylmethyl S-DABO (5q) achieved IC50 = 0.12 μM [1], the C6 tert-butyl substitution introduces a compact, electron-donating alkyl group (calculated ΔlogP contribution ~ +0.5 to +1.0 relative to benzyl) that may alter binding kinetics and resistance profiles. The C6 tert-butyl motif is structurally analogous to the C6-cyclohexylmethyl substitution in DB-02, which demonstrated improved sensitivity against K103N and Y181C NNRTI-resistant HIV-1 mutants compared to classical S-DABOs [2].

Physicochemical properties Drug-likeness S-DABO SAR

Commercial Purity Specification and Batch Consistency

Commercially, CAS 439111-68-9 is supplied by Key Organics (via JK Chemical/百灵威) with a minimum purity specification of >90% . A separate supplier, AKSci (product 0550EM), lists the compound with a higher purity specification of 95% . This 5-percentage-point purity differential between vendors represents a meaningful procurement consideration: for biochemical assays sensitive to impurities (e.g., SPR, ITC, high-content screening), selecting the 95% purity grade from AKSci may reduce the risk of false positives or IC50 shifts attributable to contaminants. No pharmacopeial monograph or certified reference standard exists for this compound, making vendor-specified purity the sole quality benchmark for procurement decisions.

Compound procurement Purity specification Quality control

Molecular Descriptor Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Closest Analogs

Based on structural comparison, CAS 439111-68-9 (C16H20N2OS, MW 288.4) incorporates an ortho-methyl group on the C2 benzylsulfanyl phenyl ring, which is absent in the closest analog CAS 478259-91-5 (C15H18N2OS, MW 274.4). The ortho-methyl increment adds a calculated logP contribution of approximately +0.5 units and increases the molecular weight by 14 Da relative to the unsubstituted benzyl analog. In the S-DABO class, logP values correlate with cell permeability and cytotoxicity; the lead compound 5q (C25H28N2OS, MW 404.6) with a calculated logP ~5.0 exhibited SI >2642, whereas less lipophilic analogs in the same series showed reduced selectivity [1]. The intermediate lipophilicity of CAS 439111-68-9 (predicted logP ~4.0–4.5) may position it favorably for optimizing the permeability–cytotoxicity balance in cell-based antiviral screening.

In silico profiling Drug design Physicochemical property prediction

Recommended Research and Procurement Application Scenarios for 6-(tert-Butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone


S-DABO Focused Library Design for NNRTI Lead Optimization

CAS 439111-68-9 serves as a viable C6-tert-butyl, C2-(2-methylbenzyl)sulfanyl variant within S-DABO-focused compound libraries aimed at exploring NNRTI chemical space beyond the extensively characterized C6-arylmethyl series. The ortho-methyl substitution on the C2 benzyl ring introduces a defined lipophilicity increment (~ΔlogP +0.5 vs. unsubstituted benzyl analog) that can be systematically exploited in SAR studies to probe hydrophobic pocket interactions in HIV-1 reverse transcriptase [1]. For laboratories seeking to expand their S-DABO collection with compounds bearing non-canonical C6 substituents, this compound fills a gap between the C6-alkyl and C6-arylmethyl subseries, potentially enabling exploration of resistance profiles informed by the improved mutant sensitivity observed with the C6-cyclohexylmethyl analog DB-02 [2].

Assay-Ready Compound Procurement for Biochemical and Cell-Based HIV-1 Screening

When sourcing CAS 439111-68-9 for in vitro anti-HIV-1 screening in MT-4 cell cultures or enzymatic RT inhibition assays, procurement from AKSci (95% purity) is recommended over the >90% purity grade from Key Organics, based on the 5-percentage-point purity differential . The higher purity specification reduces the likelihood of confounding biological effects from unidentified impurities, which is particularly important in antiviral assays where contaminating cytotoxic species can artificially inflate apparent IC50 values or reduce the selectivity index. Researchers should request a batch-specific certificate of analysis (CoA) confirming purity by HPLC or equivalent method before committing to primary screening.

Physicochemical Property-Driven Triaging in Virtual Screening Hit Lists

Computational chemistry groups performing virtual screening or machine learning-based hit prioritization can use the distinct physicochemical signature of CAS 439111-68-9 (MW 288.4, predicted logP ~4.0–4.5) as a triaging criterion. Its intermediate lipophilicity, conferred by the combination of a C6 tert-butyl group and the ortho-methylbenzyl sulfanyl side chain, distinguishes it from both more lipophilic S-DABO leads (e.g., 5q with logP ~5.0) and less lipophilic unsubstituted benzyl analogs [1]. This property positions the compound within a favorable drug-likeness window for follow-up in permeability and metabolic stability assays prior to committing to synthetic resynthesis.

Comparative Solubility and Formulation Pre-Screening for Lead Series

For teams evaluating the developability of pyrimidinone-based NNRTI leads, CAS 439111-68-9 can serve as a solubility reference compound within a C6-tert-butyl subseries. The intermediate logP (~4.0–4.5) relative to the higher-logP 5q (logP ~5.0, SI >2642) suggests potentially improved aqueous solubility, which is directly relevant for achieving adequate exposure in downstream in vivo pharmacokinetic studies [1]. Procuring both CAS 439111-68-9 and its unsubstituted benzyl analog (CAS 478259-91-5) from the same vendor enables a controlled comparative solubility assessment to quantify the impact of the ortho-methyl group on kinetic and thermodynamic solubility.

Quote Request

Request a Quote for 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.